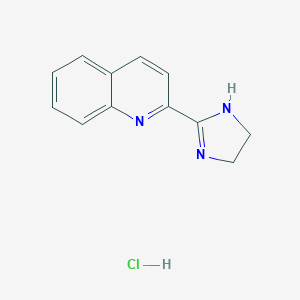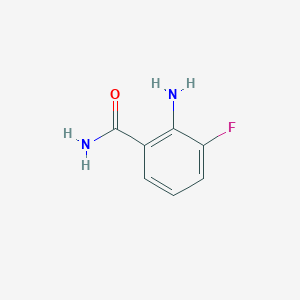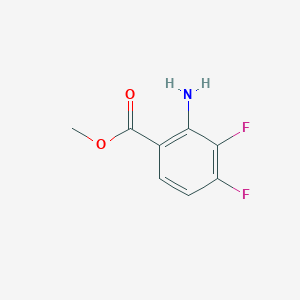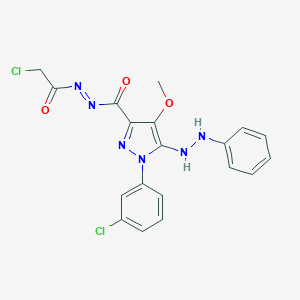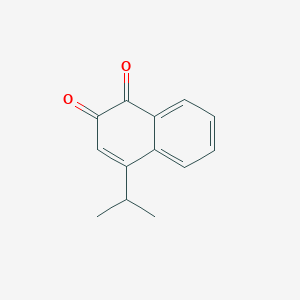
4-Isopropylnaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropylnaphthalene-1,2-dione is a chemical compound with the molecular formula C12H10O2. It is also known as 1,2-naphthoquinone-4-isopropyl. This compound is widely used in scientific research due to its ability to act as an electron acceptor in organic synthesis. In
作用机制
The mechanism of action of 4-Isopropylnaphthalene-1,2-dione is related to its ability to act as an electron acceptor. In biological systems, quinone compounds such as 4-Isopropylnaphthalene-1,2-dione can undergo redox reactions with various biomolecules, including proteins, lipids, and DNA. These reactions can lead to the formation of reactive oxygen species (ROS) and oxidative stress, which can have both beneficial and harmful effects on the body.
生化和生理效应
Studies have shown that 4-Isopropylnaphthalene-1,2-dione can have various biochemical and physiological effects on the body. For example, it has been shown to have antioxidant properties, which can help protect against oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using 4-Isopropylnaphthalene-1,2-dione in lab experiments is its ability to act as an electron acceptor in organic synthesis. This makes it a useful tool for synthesizing various organic compounds. Additionally, its antioxidant and anti-inflammatory properties make it a useful compound for studying the effects of oxidative stress and inflammation on the body. However, one limitation of using 4-Isopropylnaphthalene-1,2-dione in lab experiments is its potential to form ROS and cause oxidative stress. Careful handling and proper safety precautions should be taken when working with this compound.
未来方向
There are many future directions for research involving 4-Isopropylnaphthalene-1,2-dione. One area of research could be focused on developing new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, research could be done to further understand the mechanism of action of quinone compounds in biological systems, including the formation of ROS and oxidative stress. Finally, research could be done to explore the potential therapeutic applications of 4-Isopropylnaphthalene-1,2-dione, including its antioxidant and anti-inflammatory properties.
Conclusion:
In conclusion, 4-Isopropylnaphthalene-1,2-dione is a widely used compound in scientific research due to its ability to act as an electron acceptor in organic synthesis. It has various biochemical and physiological effects on the body, including antioxidant and anti-inflammatory properties. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for research involving 4-Isopropylnaphthalene-1,2-dione, including developing new synthesis methods and exploring its potential therapeutic applications.
合成方法
The synthesis of 4-Isopropylnaphthalene-1,2-dione can be achieved through a variety of methods. One common method involves the oxidation of 4-isopropylnaphthalene using potassium permanganate. Another method is the oxidation of 4-isopropylnaphthalene using chromium trioxide. Both methods result in the formation of 4-Isopropylnaphthalene-1,2-dione with high yields.
科学研究应用
4-Isopropylnaphthalene-1,2-dione has been widely used in scientific research for its ability to act as an electron acceptor in organic synthesis. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. Additionally, it has been used as a model compound for studying the mechanism of action of quinone compounds in biological systems.
属性
CAS 编号 |
162050-74-0 |
|---|---|
产品名称 |
4-Isopropylnaphthalene-1,2-dione |
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
4-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-8(2)11-7-12(14)13(15)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
InChI 键 |
ILAMMXAQNXGOJN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
规范 SMILES |
CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
同义词 |
1,2-Naphthalenedione, 4-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



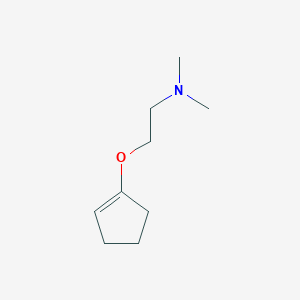
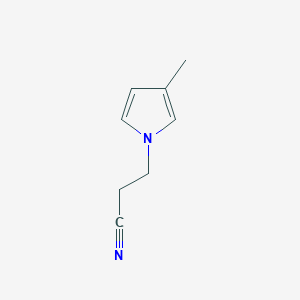
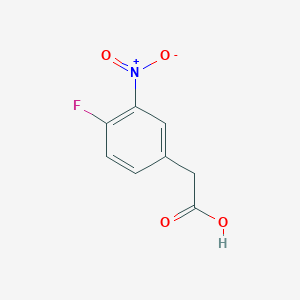
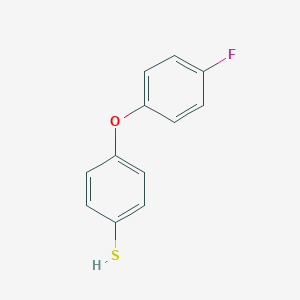
![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)
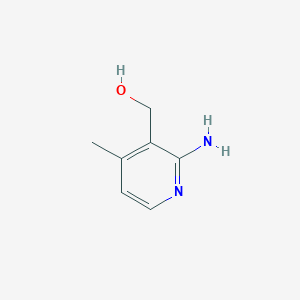
![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)
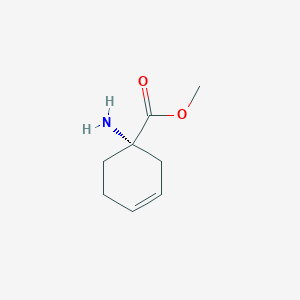
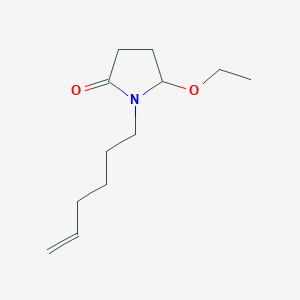
![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
